molecular formula C16H19BrN2O3 B11790839 Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate

Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate

Cat. No.: B11790839
M. Wt: 367.24 g/mol
InChI Key: ZADOYCJMLULWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate is a synthetic organic compound with the molecular formula C15H19BrN2O3 It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and an oxazolylmethyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of 4-bromobenzyl alcohol, which is then converted to 4-bromobenzyl bromide. This intermediate is reacted with oxazole-2-carboxylic acid to form the oxazolylmethyl derivative. Finally, the carbamate group is introduced using tert-butyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The oxazolylmethyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromobenzyl group may enhance the compound’s binding affinity and specificity. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate is unique due to the presence of the oxazolylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in research and development .

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

tert-butyl N-[(4-bromophenyl)methyl]-N-(1,3-oxazol-2-ylmethyl)carbamate

InChI

InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19(11-14-18-8-9-21-14)10-12-4-6-13(17)7-5-12/h4-9H,10-11H2,1-3H3

InChI Key

ZADOYCJMLULWPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)CC2=NC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.